

3-(Azepan-1-yl)propanoic acid hydrochloride

chemical properties

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Compound of Interest

Compound Name: 3-(Azepan-1-yl)propanoic acid
hydrochloride

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An In-depth Technical Guide to **3-(Azepan-1-yl)propanoic Acid Hydrochloride**

Introduction

3-(Azepan-1-yl)propanoic acid hydrochloride is a heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. As a derivative of azepane, a seven-membered saturated heterocycle, and propanoic acid, this compound serves as a versatile intermediate. Its structural motifs are valuable in the design of novel bioactive compounds and specialized chemical entities like ionic liquids.^{[1][2]} The presence of a tertiary amine, a carboxylic acid, and the azepane ring makes it a key component for developing molecules with potential applications targeting the neurological and cardiovascular systems.^[2]

This guide provides a comprehensive overview of the core chemical properties, analytical characterization, a representative synthetic workflow, and safety protocols for **3-(Azepan-1-yl)propanoic acid hydrochloride**. The content is structured to provide not just data, but also the scientific rationale behind the presented information, catering to researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are foundational for its application in research and development. 3-(Azepan-1-yl)propanoic acid is

most commonly supplied and utilized as its hydrochloride salt to improve stability and handling characteristics.

Key Identifiers:

- Compound Name: **3-(Azepan-1-yl)propanoic acid hydrochloride**[\[3\]](#)
- Synonyms: 3-(1-Azepanyl)propanoic acid hydrochloride[\[4\]](#)
- CAS Number: 136671-92-6[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₉H₁₈ClNO₂[\[5\]](#)[\[6\]](#)
- Molecular Weight: 207.70 g/mol [\[5\]](#)[\[6\]](#)

The table below summarizes the key physicochemical data available for the compound and its free base form (CAS: 730996-05-1).[\[7\]](#)[\[8\]](#)

Property	Value (Hydrochloride Salt)	Value (Free Base)	Source(s)
Physical Form	White to off-white solid	Not specified	[5]
Molecular Formula	C ₉ H ₁₈ ClNO ₂	C ₉ H ₁₇ NO ₂	[6] , [8]
Molecular Weight	207.70 g/mol	171.24 g/mol	[6] , [7]
Purity	≥97% (typical)	≥95% (typical)	[4] [5] , [8]
Boiling Point	Not available	298.4°C at 760 mmHg	[7]
Density	Not available	1.044 g/cm ³	[7]
Melting Point	Not available	Not available	[7]

Note: Experimental data for some properties, such as the melting point, is not consistently reported in publicly available literature.

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation are critical. While specific spectra for this exact compound are not widely published, its structure allows for a detailed prediction of its spectroscopic characteristics based on well-established principles of NMR, IR, and mass spectrometry.

Molecular Structure Diagram

Caption: Chemical structure of **3-(Azepan-1-yl)propanoic acid Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the carbon-hydrogen framework of the molecule. A certificate of analysis for this compound confirms its structure is consistent with ^1H NMR data.[5]

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the propanoic acid chain and the azepane ring.
 - Carboxylic Acid Proton ($-\text{COOH}$): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D_2O .
 - Propanoic Acid Methylene Protons ($-\text{CH}_2\text{CH}_2-$): Two triplets, integrating to 2H each. The protons alpha to the carbonyl group (C2) would appear around 2.5-2.8 ppm, while the protons adjacent to the nitrogen (C3) would be further downfield, around 3.0-3.4 ppm, due to the influence of the positively charged nitrogen in the hydrochloride salt.
 - Azepane Ring Protons: The methylene protons on the azepane ring would produce complex, overlapping multiplets in the region of 1.5-2.0 ppm (for the four central CH_2 groups) and 3.2-3.6 ppm (for the two CH_2 groups adjacent to the nitrogen). The equivalence of these protons is broken by the ring conformation and protonation.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information.
 - Carbonyl Carbon ($-\text{COOH}$): A signal in the highly deshielded region of 170-180 ppm.

- Propanoic Acid Carbons: Signals around 30-35 ppm (C2) and 50-55 ppm (C3).
- Azepane Ring Carbons: Signals for the carbons adjacent to the nitrogen would appear around 55-60 ppm, with the remaining ring carbons resonating further upfield, typically between 25-30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of **3-(Azepan-1-yl)propanoic acid hydrochloride** would be characterized by the following absorption bands, based on data for similar carboxylic acids.[\[9\]](#)[\[10\]](#)

Functional Group	Characteristic Absorption (cm ⁻¹)	Vibration Type
Carboxylic Acid O-H	2500-3300 (very broad)	O-H stretch
Ammonium N-H	2200-2800 (broad)	N ⁺ -H stretch (from HCl salt)
Aliphatic C-H	2850-2960	C-H stretch
Carbonyl C=O	1700-1725	C=O stretch
C-N Bond	1000-1250	C-N stretch

The broadness of the hydroxyl and ammonium stretching bands is a hallmark feature, resulting from extensive hydrogen bonding in the solid state.

Mass Spectrometry (MS)

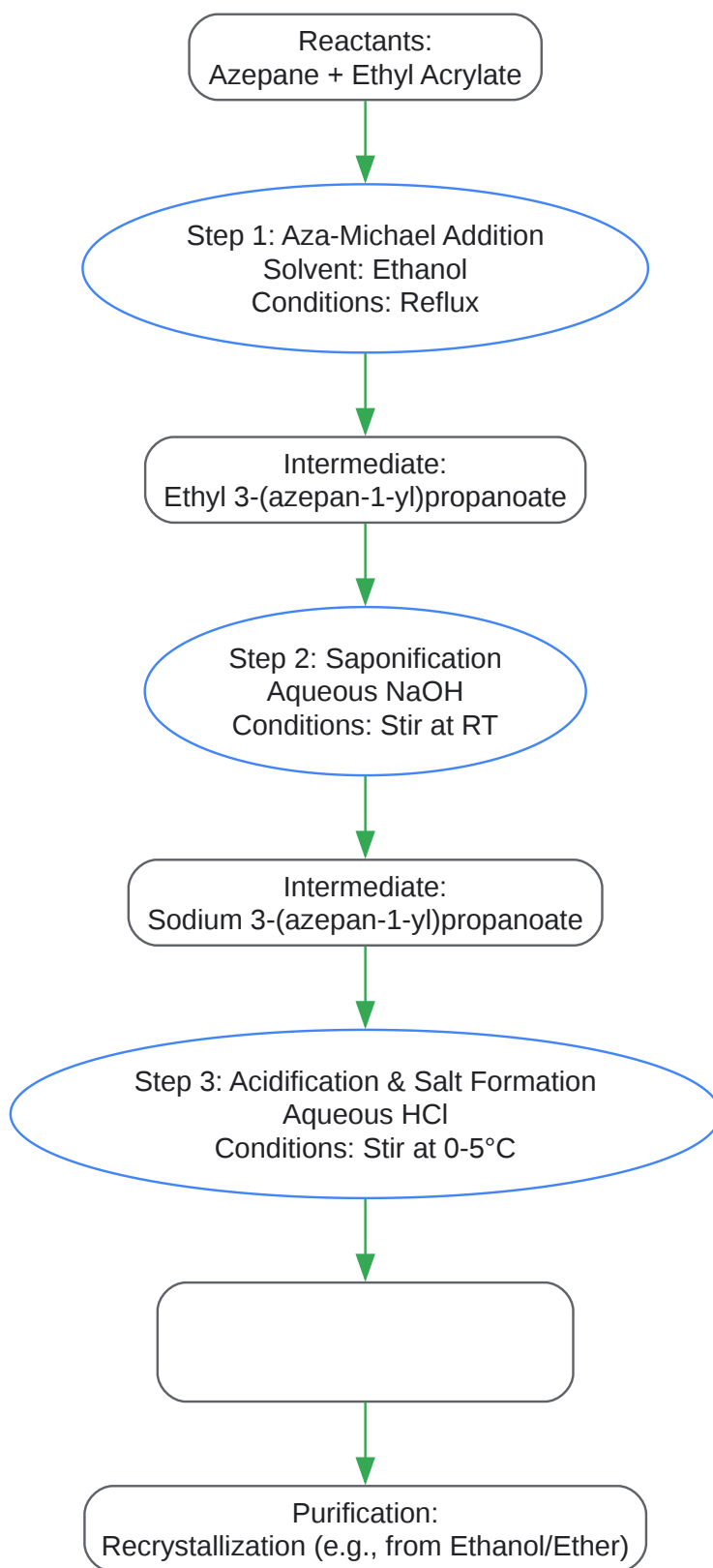
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion would correspond to the free base.

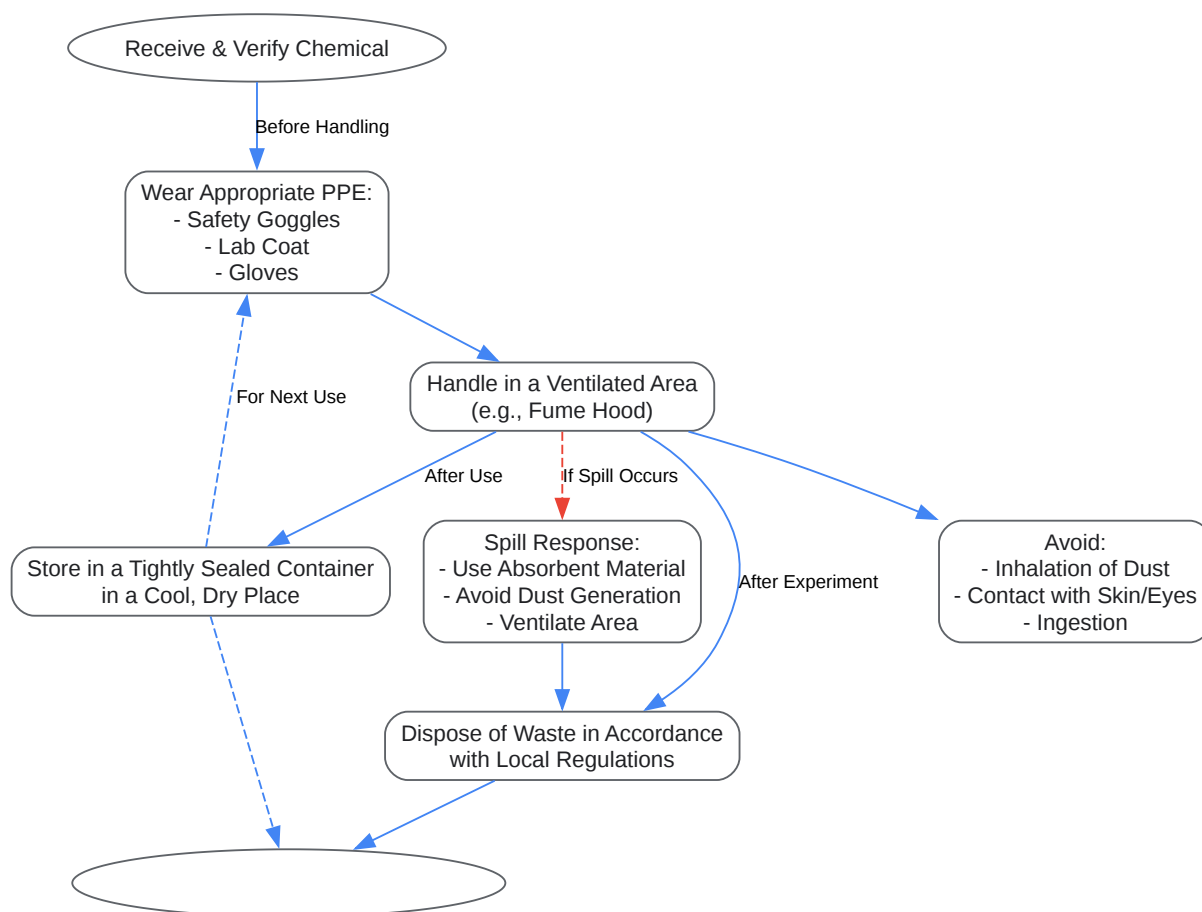
- Expected Ion (Positive Mode): $[M+H]^+$ at $m/z = 172.13$, corresponding to the protonated free base ($C_9H_{17}NO_2 + H^+$).
- Fragmentation: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-45 Da) and cleavage of the azepane ring.

Synthesis and Purification

While specific industrial synthesis routes are proprietary, a plausible and scalable laboratory synthesis can be designed based on the aza-Michael addition reaction. This involves the conjugate addition of a nucleophile (azepane) to an α,β -unsaturated carbonyl compound (an acrylic acid derivative).^[11]

Proposed Synthetic Workflow





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